molecular formula C25H26O6 B1246199 Sanggenol L CAS No. 329319-20-2

Sanggenol L

Cat. No.: B1246199
CAS No.: 329319-20-2
M. Wt: 422.5 g/mol
InChI Key: MCDFUBPTGYOGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Sanggenol L (San L) is a natural flavonoid present in the root barks of Morus alba . It has been reported to have anti-cancer activities in various cancer cells . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are p53 , a tumor suppressor protein, and the PI3K/Akt/mTOR signaling pathway . These targets play crucial roles in cell cycle regulation and survival, making them key players in cancer progression.

Mode of Action

This compound interacts with its targets leading to the activation of p53 and the suppression of PI3K/Akt/mTOR signaling . The activation of p53 leads to cell cycle arrest, while the suppression of PI3K/Akt/mTOR signaling inhibits cell survival and proliferation .

Biochemical Pathways

The activation of p53 by this compound leads to the up-regulation of p21, a cyclin-dependent kinase inhibitor, resulting in the suppression of the cell cycle . This is evidenced by the down-regulation of CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1 .

On the other hand, the suppression of PI3K/Akt/mTOR signaling by this compound leads to the inhibition of cell survival and proliferation . This is marked by the down-regulation of PI3K, p-Akt, and p-mTOR .

Result of Action

The interaction of this compound with its targets leads to apoptosis and cell cycle arrest in cancer cells . This is evidenced by the induction of caspase-dependent apoptosis, marked by the up-regulation of PARP and Bax, and the down-regulation of procaspase-3, -8, -9, Bid, and Bcl-2 . Additionally, this compound induces caspase-independent apoptosis, as indicated by the up-regulation of AIF and Endo G on cytosol .

Biochemical Analysis

Biochemical Properties

Sanggenol L plays a crucial role in various biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating several key proteins and enzymes. For instance, this compound interacts with caspases, PARP, Bax, procaspase-3, -8, -9, Bid, and Bcl-2, leading to caspase-dependent apoptosis . Additionally, it influences the PI3K/Akt/mTOR signaling pathway, resulting in the down-regulation of PI3K, p-Akt, and p-mTOR .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In prostate cancer cells, it induces apoptosis and cell cycle arrest by up-regulating p53 and p21 while down-regulating CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1 . These changes lead to the suppression of cell proliferation and the induction of cell death. Furthermore, this compound has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces caspase-dependent apoptosis by up-regulating PARP and Bax and down-regulating procaspase-3, -8, -9, Bid, and Bcl-2 . Additionally, it promotes caspase-independent apoptosis by up-regulating apoptosis-inducing factor (AIF) and endonuclease G (Endo G) in the cytosol . This compound also inhibits the PI3K/Akt/mTOR signaling pathway, leading to the down-regulation of PI3K, p-Akt, and p-mTOR . These molecular interactions collectively contribute to the compound’s anti-cancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cellular metabolism and growth . Additionally, this compound’s interactions with caspases and other apoptotic proteins suggest its involvement in the regulation of metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are crucial for its biological activity

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is known to localize in the cytosol, where it interacts with various apoptotic proteins and signaling molecules . Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sanggenol L typically involves the extraction from the root bark of Morus alba. The process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating a reliance on natural extraction methods.

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Morus alba. The process involves harvesting the root bark, drying, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification steps, including filtration, evaporation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sanggenol L undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .

Scientific Research Applications

Anticancer Properties

Sanggenol L has been extensively studied for its anticancer effects across various cancer types, including melanoma, ovarian cancer, prostate cancer, and oral squamous cell carcinoma.

Melanoma

Research indicates that this compound promotes apoptotic cell death in melanoma skin cancer cells. In a study involving human and mouse melanoma cell lines (B16, SK-MEL-2, and SK-MEL-28), treatment with this compound resulted in significant inhibition of cell growth and colony formation. The mechanism involved both caspase-dependent and caspase-independent pathways of apoptosis, characterized by increased levels of pro-apoptotic proteins such as Bax and cleaved PARP, while downregulating anti-apoptotic factors like Bcl-2 .

Ovarian Cancer

In ovarian cancer models (A2780, SKOV-3, and OVCAR-3 cell lines), this compound exhibited cytotoxic effects in a concentration-dependent manner. The compound was shown to activate caspases 9 and 3, suppress NF-κB signaling pathways, and reduce the expression of cell cycle regulators such as Cyclin D1. These findings suggest that this compound effectively induces apoptosis in ovarian cancer cells through multiple mechanisms .

Prostate Cancer

This compound has also demonstrated significant effects against human prostate cancer cells (DU145, LNCap, RC-58T, and PC-3). The compound induced apoptosis via both caspase-dependent and independent mechanisms while causing cell cycle arrest through the inhibition of the PI3K/Akt/mTOR signaling pathway. Notably, it was found to be non-toxic to normal prostate epithelial cells .

Oral Squamous Cell Carcinoma

A recent study investigated the chemopreventive effects of this compound against DMBA-induced oral squamous cell carcinoma in hamsters. Results indicated that oral administration of this compound significantly reduced tumor incidence and improved biochemical markers associated with inflammation and apoptosis .

Case Studies

Cancer Type Cell Lines Studied Key Findings
MelanomaB16, SK-MEL-2, SK-MEL-28Induces apoptosis; inhibits growth; affects both caspase-dependent/independent pathways .
Ovarian CancerA2780, SKOV-3, OVCAR-3Cytotoxic effects; activates caspases; suppresses NF-κB; reduces Cyclin D1 expression .
Prostate CancerDU145, LNCap, RC-58T, PC-3Induces apoptosis; inhibits PI3K/Akt/mTOR signaling; non-toxic to normal cells .
Oral Squamous Cell CarcinomaDMBA-treated hamstersReduces tumor incidence; improves inflammatory markers; induces apoptosis .

Comparison with Similar Compounds

Sanggenol L is part of a group of flavonoids found in Morus alba, including:

  • Sanggenol A
  • Sanggenol Q
  • Kuwanon T
  • Cyclomorusin
  • Sanggenon F
  • Sanggenol O
  • Sanggenon N

Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. Its ability to induce apoptosis and inhibit key signaling pathways in cancer cells sets it apart from other similar flavonoids .

Biological Activity

Sanggenol L, a flavonoid derived from the root bark of Morus alba, has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer treatment. This article synthesizes recent research findings regarding the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the induction of apoptosis and modulation of cell cycle progression. The compound has been shown to engage both caspase-dependent and caspase-independent pathways to trigger apoptotic cell death across different cancer types.

  • Caspase-Dependent Pathway : This pathway involves the activation of caspases, which are crucial for the execution of apoptosis. Studies indicate that this compound induces the up-regulation of pro-apoptotic proteins such as Bax and cleaved PARP while down-regulating anti-apoptotic proteins like Bcl-2 and procaspases (3, 8, and 9) .
  • Caspase-Independent Pathway : this compound also activates apoptosis-inducing factor (AIF) and Endo G, which contribute to DNA fragmentation and cell death independently of caspases .

Effects on Cancer Cell Lines

This compound has been tested against various cancer cell lines, demonstrating significant anti-cancer effects:

  • Prostate Cancer :
    • This compound significantly inhibited the growth of human prostate cancer cells (DU145, LNCap, RC-58T, PC-3) in a dose-dependent manner. The compound led to morphological changes indicative of apoptosis and reduced cell viability .
    • Mechanistically, it suppressed the PI3K/Akt/mTOR signaling pathway while activating p53, leading to cell cycle arrest and apoptosis .
  • Melanoma :
    • In studies involving melanoma skin cancer cells (B16, SK-MEL-2, SK-MEL-28), this compound treatment resulted in marked inhibition of cell growth and colony formation. Apoptotic characteristics were observed post-treatment, including nuclear condensation and increased apoptotic bodies .
  • Oral Squamous Cell Carcinoma (OSCC) :
    • Research indicated that this compound could prevent tumor formation in a hamster model induced by DMBA (7,12-dimethylbenz(a)anthracene). It reduced inflammatory markers and promoted apoptosis in oral tumors .
  • Myocardial Injury :
    • Beyond its anti-cancer properties, this compound has shown protective effects against lipopolysaccharide (LPS)-induced myocardial injury through its antioxidant and anti-inflammatory activities .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Cancer Type Cell Lines Tested Mechanism Key Findings
Prostate CancerDU145, LNCap, RC-58T, PC-3Caspase-dependent & independent apoptosisSignificant growth inhibition; induced apoptosis via p53 activation
MelanomaB16, SK-MEL-2, SK-MEL-28Caspase-dependent & independent apoptosisInduced apoptotic characteristics; inhibited colony formation
Oral Squamous Cell CarcinomaDMBA-induced hamster modelChemoprevention via apoptosisReduced tumor incidence; improved inflammatory markers
Myocardial InjuryAnimal modelsAntioxidant & anti-inflammatoryReduced myocardial injury following treatment

Case Study 1: Prostate Cancer

In a controlled study using RC-58T human prostate cancer cells treated with varying concentrations of this compound (10–30 µM), researchers observed a significant increase in apoptotic markers after 48 hours. Flow cytometry analysis revealed a substantial rise in Annexin V-positive cells indicative of early apoptosis.

Case Study 2: Melanoma Treatment

A study investigating the effects of this compound on melanoma cells demonstrated that treatment led to a reduction in cell viability by over 50% after 48 hours at concentrations above 20 µM. The study also reported enhanced expression of pro-apoptotic factors following treatment.

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-hydroxy-8-methyl-8-(4-methylpent-3-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-22(31-25)13-20(29)23-19(28)12-21(30-24(17)23)16-7-6-15(26)11-18(16)27/h5-8,10-11,13,21,26-27,29H,4,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDFUBPTGYOGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Sanggenol L appears to act through multiple mechanisms. Studies show that it triggers apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and inhibiting the NF-κB signaling pathway, which is often dysregulated in cancer [, ]. Additionally, this compound inhibits the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival that is frequently overactive in cancer [].

A: this compound has been shown to increase the activity of caspase-9 and caspase-3, which are crucial executioner enzymes in the caspase cascade leading to apoptosis []. Simultaneously, it suppresses the phosphorylation of IκBα and p65, key components of the NF-κB pathway, thereby inhibiting its activity []. This inhibition of NF-κB is significant because this pathway promotes cell survival and proliferation, often contributing to cancer development and resistance to therapy.

A: Research suggests that this compound exhibits cytotoxic and antiproliferative activity against a range of cancer cell lines. In vitro studies have demonstrated its efficacy against ovarian cancer cell lines (A2780, SKOV-3, and OVCAR-3) [], human prostate cancer cells [], and melanoma skin cancer cells [].

A: Yes, a study utilizing a hamster model of 7,12-dimethylbenz(a)anthracene (DMBA)-induced buccal pouch carcinogenesis demonstrated that oral administration of this compound (10 mg/kg body weight) significantly reduced tumor incidence []. The study also showed that this compound improved biochemical parameters, inhibited inflammatory markers (TNF-α, NF-κB, COX-2, iNOS), and induced apoptosis in the treated hamsters [].

A: Yes, this compound is a prenylated flavanone with the molecular formula C33H38O6 []. Its structure has been elucidated through spectroscopic methods including IR, UV, and NMR spectroscopy [, ]. Structurally, this compound is characterized as a Diels-Alder type adduct, formed through the cycloaddition of a dehydrogeranylflavanone and a prenylchalcone [].

A: Studies comparing this compound with other prenylated flavonoids and 2-arylbenzofurans isolated from Morus mongolica revealed that the flavanones, including this compound, generally exhibited higher cytotoxicity against human oral tumor cell lines (HSC-2 and HSG) compared to the 2-arylbenzofurans []. Notably, this compound and another Diels-Alder type flavanone, Sanggenon C, showed the most potent cytotoxic effects []. These findings highlight the importance of the flavanone core structure and the presence of specific prenyl groups for the anticancer activity of these compounds.

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